10-methyl-13-prop-2-enyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one
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Overview
Description
10-methyl-13-prop-2-enyl-12-sulfanylidene-8,11,13-triazatetracyclo[77002,7011,15]hexadeca-1(9),2,4,6-tetraen-14-one is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-methyl-13-prop-2-enyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one typically involves multi-step organic reactions. One common method involves the condensation of acetoacetic acid N-aryl (N,N-diethyl)amides with salicylaldehyde and thiourea in ethanol, using a sodium-bisulfate catalyst . The reaction conditions are carefully controlled to ensure the formation of the desired tetracyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
10-methyl-13-prop-2-enyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
10-methyl-13-prop-2-enyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a nonsteroidal anti-inflammatory drug (NSAID).
Mechanism of Action
The mechanism of action of 10-methyl-13-prop-2-enyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is believed to be due to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process . The compound’s unique structure allows it to effectively bind to these enzymes, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 13-ethyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one
- 3-prop-2-enyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H- 1benzothiolo[2,3-d]pyrimidin-4-one
Uniqueness
10-methyl-13-prop-2-enyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one stands out due to its specific substitution pattern and the presence of a prop-2-enyl group, which may confer unique chemical and biological properties compared to its analogs.
Properties
CAS No. |
449797-06-2 |
---|---|
Molecular Formula |
C17H17N3OS |
Molecular Weight |
311.4g/mol |
IUPAC Name |
10-methyl-13-prop-2-enyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one |
InChI |
InChI=1S/C17H17N3OS/c1-3-8-19-16(21)14-9-12-11-6-4-5-7-13(11)18-15(12)10(2)20(14)17(19)22/h3-7,10,14,18H,1,8-9H2,2H3 |
InChI Key |
NUGOGAUJLINRBD-UHFFFAOYSA-N |
SMILES |
CC1C2=C(CC3N1C(=S)N(C3=O)CC=C)C4=CC=CC=C4N2 |
Canonical SMILES |
CC1C2=C(CC3N1C(=S)N(C3=O)CC=C)C4=CC=CC=C4N2 |
Origin of Product |
United States |
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